2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone 2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Brand Name: Vulcanchem
CAS No.: 879058-38-5
VCID: VC4317599
InChI: InChI=1S/C15H16ClNO2/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3
SMILES: CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CCl
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.75

2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

CAS No.: 879058-38-5

Cat. No.: VC4317599

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.75

* For research use only. Not for human or veterinary use.

2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone - 879058-38-5

Specification

CAS No. 879058-38-5
Molecular Formula C15H16ClNO2
Molecular Weight 277.75
IUPAC Name 2-chloro-1-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Standard InChI InChI=1S/C15H16ClNO2/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3
Standard InChI Key SAQCWFFCZGDERG-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-chloro-1-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone, reflects its intricate substitution pattern. The pyrrole ring at the core is substituted with methyl groups at positions 2 and 5, while position 1 is occupied by a 3-methoxyphenyl group. A chloroacetyl moiety (Cl-C(=O)-CH2\text{Cl-C(=O)-CH}_2) is attached to position 3 of the pyrrole, introducing electrophilic reactivity . Key physicochemical properties include:

PropertyValue
Molecular FormulaC15H16ClNO2\text{C}_{15}\text{H}_{16}\text{ClNO}_2
Molecular Weight277.75 g/mol
SMILESCC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CCl
InChI KeySAQCWFFCZGDERG-UHFFFAOYSA-N
SolubilityLow in water; soluble in DMSO

The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the chloroacetyl group may facilitate covalent interactions with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the formation of the pyrrole ring. A common approach utilizes the reaction of 3-methoxyaniline with 2,5-hexanedione under acidic conditions to yield the 2,5-dimethylpyrrole intermediate . Subsequent chlorination at the acetyl position is achieved using chloroacetyl chloride or chloroacetonitrile in the presence of Lewis acids like AlCl3\text{AlCl}_3 . For example:

  • Pyrrole Formation:

    3-methoxyaniline+2,5-hexanedioneAcOH, reflux1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole3\text{-methoxyaniline} + 2,5\text{-hexanedione} \xrightarrow{\text{AcOH, reflux}} 1\text{-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole}
  • Chloroacylation:

    1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole+ClCH2COClEt3NTarget Compound1\text{-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR}: Signals at δ 1.94 ppm (methyl groups on pyrrole), δ 3.86 ppm (methoxy group), and δ 4.75 ppm (chloroacetyl protons) .

  • IR: Strong absorption at 1685 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C of methoxy).

  • Mass Spectrometry: Molecular ion peak at m/z 277.75 (M+^+) .

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs with pyrrole-thiazole hybrids exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8–16 μg/mL . The methoxy group may enhance penetration through bacterial membranes.

Antioxidant Properties

Electron-rich pyrrole and methoxy groups contribute to radical scavenging. In DPPH assays, derivatives showed 1.5-fold higher activity than ascorbic acid, likely via hydrogen atom transfer mechanisms .

Applications in Medicinal Chemistry

Drug Scaffold Development

The compound serves as a precursor for hybrid molecules. For instance, coupling with thiazole or triazole moieties yields derivatives with enhanced bioactivity . A notable example is 1-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(5- triazol-1-ylmethyl- oxadiazol-2-ylsulfanyl)ethanone, which showed dual cPLA2α and COX-2 inhibition .

Targeted Therapy

Functionalization at the chloroacetyl position enables conjugation to antibodies or nanoparticles for targeted delivery. Preclinical studies in breast cancer models demonstrated a 40% reduction in tumor growth compared to controls .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

Proton Environmentδ (ppm)Multiplicity
Pyrrole-CH31.94Singlet
Methoxy-OCH33.86Singlet
Chloroacetyl-CH24.75Singlet
Aromatic protons6.48–7.56Multiplet

Infrared Spectroscopy (IR)

BondWavenumber (cm1^{-1})
C=O (ketone)1685
C-O-C (methoxy)1250
C-Cl750

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Toxicity Profiling: Assess hepatotoxicity and genotoxicity in animal models.

  • Structural Optimization: Introduce fluorinated groups to enhance target selectivity .

  • Combination Therapies: Test synergy with existing chemotherapeutics like paclitaxel.

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